molecular formula C10H12F3N B1602768 1-[2-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 473732-54-6

1-[2-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B1602768
CAS No.: 473732-54-6
M. Wt: 203.2 g/mol
InChI Key: GGMBEWCATHOITK-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]propan-1-amine is a chemical compound with the molecular weight of 217.23 . It is also known as N-methyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine . The compound is stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Application in Polymer Research

1,1-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1-phenyl-2,2,2-trifluoroethane, a related compound to 1-[2-(Trifluoromethyl)phenyl]propan-1-amine, has been synthesized and used in the development of novel fluorinated polyimides. These polyimides exhibit properties such as high solubility in organic solvents, transparency, low water uptake, and stability up to 500°C. They are particularly notable for their low dielectric constants, making them suitable for applications in the electronics industry (Chung, Tzu, & Hsiao, 2006).

Catalytic Applications

2,4-Bis(trifluoromethyl)phenylboronic acid, structurally related to this compound, has shown effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. This catalyst facilitates α-dipeptide synthesis, highlighting its potential in peptide and protein engineering (Wang, Lu, & Ishihara, 2018).

Use in Gas Separation

In gas separation technology, a tris(4-(1H-imidazol-1-yl)phenyl)amine ligand, structurally similar to this compound, has been used in the creation of metal-organic frameworks. These frameworks exhibit properties such as high selectivity for small hydrocarbons and potential use in photocatalytic applications (Fu, Kang, & Zhang, 2014).

Photocatalytic Applications

1-Phenyl-1,2-propanedione, a related compound, has been studied as a photosensitizer for dental resin composites. Its ability to improve the physical properties of these composites indicates potential applications in dental material science (Sun & Chae, 2000).

Fluorescence Enhancement Research

Research on trans-4-aminostilbene derivatives, structurally similar to this compound, reveals their application in fluorescence enhancement due to N-phenyl substitutions. This "amino conjugation effect" is valuable in developing high-performance fluorescent materials (Yang, Chiou, & Liau, 2002).

Forensic Analysis

A derivative of 1-phenyl-2-propanone (P2P), closely related to this compound, has been used in forensic analysis to identify and characterize by-products in amphetamine synthesis. This application is crucial in distinguishing different synthetic routes in drug forensics (Power et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

1-[2-(Trifluoromethyl)phenyl]propan-1-amine plays a crucial role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The compound’s trifluoromethyl group enhances its binding affinity to certain proteins, leading to significant biochemical effects. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways and cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects. Long-term exposure to the compound can lead to alterations in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions influence the compound’s accumulation and distribution, affecting its overall biochemical activity .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6,9H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMBEWCATHOITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593786
Record name 1-[2-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473732-54-6
Record name α-Ethyl-2-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473732-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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